molecular formula C10H4F9NOS2 B4914324 N-[3,5-bis(trifluoromethylsulfanyl)phenyl]-2,2,2-trifluoroacetamide

N-[3,5-bis(trifluoromethylsulfanyl)phenyl]-2,2,2-trifluoroacetamide

Cat. No.: B4914324
M. Wt: 389.3 g/mol
InChI Key: WNPYHKUYRQCYID-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethylsulfanyl)phenyl]-2,2,2-trifluoroacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of trifluoromethylsulfanyl groups attached to a phenyl ring, along with a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethylsulfanyl)phenyl]-2,2,2-trifluoroacetamide typically involves the reaction of 3,5-bis(trifluoromethylsulfanyl)aniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3,5-bis(trifluoromethylsulfanyl)aniline and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, usually around room temperature to 50°C.

    Purification: The crude product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethylsulfanyl)phenyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylsulfanyl groups to thiols or other reduced forms.

    Substitution: The trifluoromethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[3,5-bis(trifluoromethylsulfanyl)phenyl]-2,2,2-trifluoroacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethylsulfanyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with trifluoromethyl groups, used as a reagent in organic synthesis.

    Trifluoromethanesulfonic anhydride: A related compound used in triflation reactions.

    Trifluoromethanesulfonimide: Known for its strong electron-withdrawing properties and used in various chemical transformations.

Uniqueness

N-[3,5-bis(trifluoromethylsulfanyl)phenyl]-2,2,2-trifluoroacetamide is unique due to the presence of both trifluoromethylsulfanyl and trifluoroacetamide groups, which impart distinct chemical and physical properties. These features make it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethylsulfanyl)phenyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F9NOS2/c11-8(12,13)7(21)20-4-1-5(22-9(14,15)16)3-6(2-4)23-10(17,18)19/h1-3H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPYHKUYRQCYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1SC(F)(F)F)SC(F)(F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F9NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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